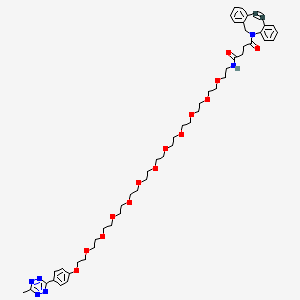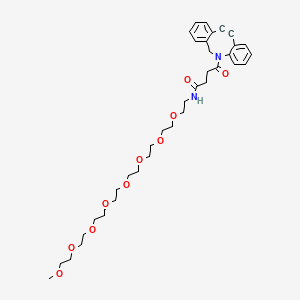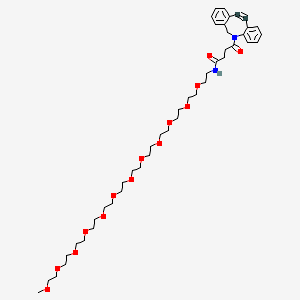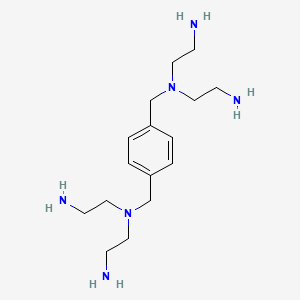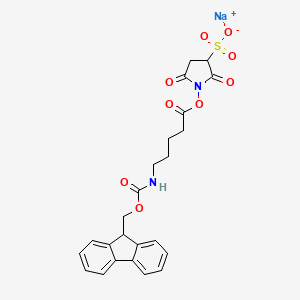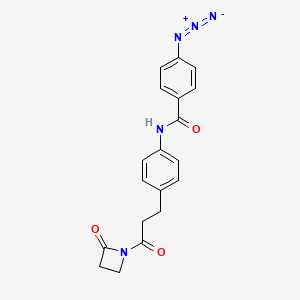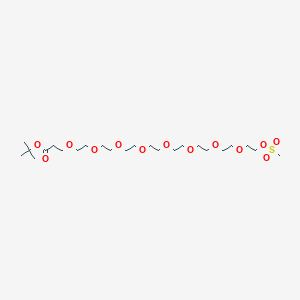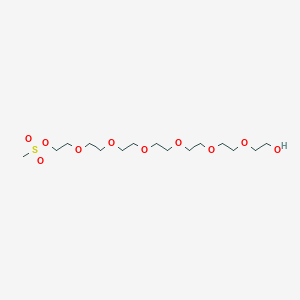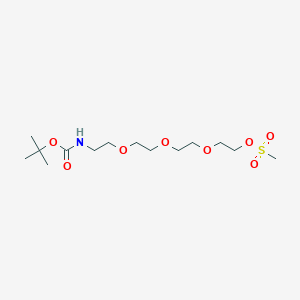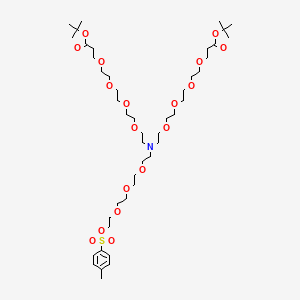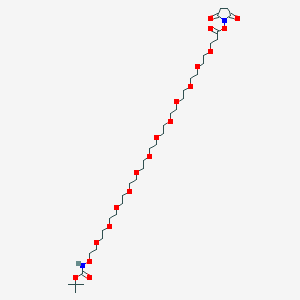
t-Boc-Aminooxy-PEG12-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-Aminooxy-PEG12-NHS ester: is a monodisperse polyethylene glycol (PEG) linker that contains a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and an N-hydroxysuccinimide (NHS) ester moiety. This compound is widely used in bioconjugation and drug delivery systems due to its ability to conjugate with amino-containing molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG12-NHS ester typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butyloxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated with a PEG chain (PEG12) to form the PEGylated intermediate.
Activation with NHS Ester: The PEGylated intermediate is reacted with N-hydroxysuccinimide (NHS) to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the aminooxy group.
- PEGylation using high-purity PEG chains.
- Activation with NHS ester under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
- Substitution Reactions: The NHS ester moiety readily reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation.
- Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions, revealing the free aminooxy group for further reactions.
Common Reagents and Conditions:
- Substitution Reactions: Typically carried out in aqueous or organic solvents with primary amines at room temperature.
- Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products:
- Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
- Free Aminooxy Group: Obtained after deprotection of the t-Boc group.
Aplicaciones Científicas De Investigación
Chemistry:
- Bioconjugation: t-Boc-Aminooxy-PEG12-NHS ester is used to link biomolecules such as proteins, peptides, and antibodies to various surfaces or other molecules.
- Drug Delivery: The PEGylation enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.
Biology:
- Protein Labeling: Used to label proteins with fluorescent dyes or other tags for imaging and detection.
- Cell Surface Modification: Conjugates can be used to modify cell surfaces for targeted delivery or imaging.
Medicine:
- Therapeutic Applications: PEGylated drugs have improved circulation time and reduced immunogenicity, making them suitable for therapeutic use.
- Diagnostic Applications: Used in the development of diagnostic assays and imaging agents.
Industry:
- Material Science: Used in the development of functionalized materials for various industrial applications.
- Nanotechnology: Employed in the synthesis of nanoparticles and nanocarriers for drug delivery and imaging.
Mecanismo De Acción
Mechanism: The NHS ester moiety reacts with primary amines to form stable amide bonds, facilitating the conjugation of t-Boc-Aminooxy-PEG12-NHS ester with amino-containing molecules. The t-Boc group protects the aminooxy group during synthesis and can be removed under mild acidic conditions to reveal the reactive aminooxy group.
Molecular Targets and Pathways:
- Primary Amines: The NHS ester targets primary amines on biomolecules for conjugation.
- Aminooxy Group: After deprotection, the aminooxy group can react with carbonyl groups (e.g., aldehydes and ketones) to form oxime bonds.
Comparación Con Compuestos Similares
- t-Boc-Aminooxy-PEG4-NHS ester: Similar structure but with a shorter PEG chain (PEG4).
- t-Boc-Aminooxy-PEG8-NHS ester: Similar structure but with an intermediate PEG chain length (PEG8).
- Aminooxy-PEG12-NHS ester: Lacks the t-Boc protection, making the aminooxy group immediately available for reactions.
Uniqueness:
- Long PEG Chain (PEG12): Provides greater solubility and flexibility compared to shorter PEG chains.
- t-Boc Protection: Allows for selective deprotection and subsequent reactions, providing greater control over the conjugation process.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66N2O19/c1-36(2,3)56-35(42)37-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-34(41)57-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPXILDHRFRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66N2O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
